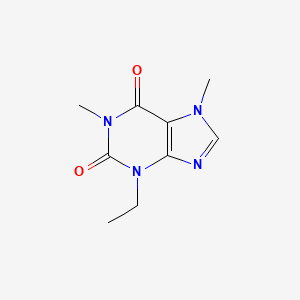
3-Ethyl-1,7-dimethyl-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,7-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its pharmacological properties and is structurally related to other methylxanthines like caffeine and theophylline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,7-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1,7-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-1,7-dimethyl-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1,7-dimethyl-purine-2,6-dione involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The compound also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: 1,3-Dimethylxanthine, used primarily for its bronchodilator effects.
Caffeine: 1,3,7-Trimethylxanthine, widely known for its stimulant properties.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
3-Ethyl-1,7-dimethyl-purine-2,6-dione is unique due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. This modification can result in different therapeutic effects and metabolic pathways .
Propiedades
Número CAS |
7464-74-6 |
|---|---|
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-7-6(11(2)5-10-7)8(14)12(3)9(13)15/h5H,4H2,1-3H3 |
Clave InChI |
KHZSLIYYSMHPLX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















